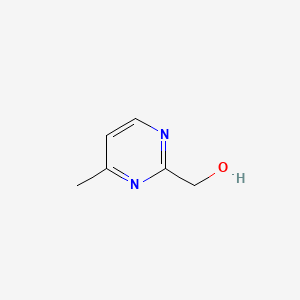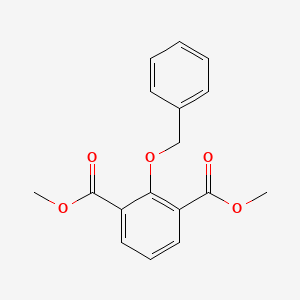
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is a complex organophosphorus compound It is characterized by the presence of two phosphonic acid groups and a tertiary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) typically involves multiple steps. One common approach is the reaction of 2,2-dimethylbutylamine with a suitable phosphonic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce amines and alcohols.
科学的研究の応用
Chemistry
In chemistry, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects.
類似化合物との比較
Similar Compounds
- [2,2-Dimethylbutyl(methyl)amino]phosphonic acid
- [2,2-Dimethylbutyl(methyl)amino]-1-hydroxyphosphonic acid
Uniqueness
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is unique due to the presence of two phosphonic acid groups and a tertiary amine. This structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
1346601-15-7 |
|---|---|
分子式 |
C10H25NO7P2 |
分子量 |
333.258 |
IUPAC名 |
[3-[2,2-dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H25NO7P2/c1-5-9(2,3)8-11(4)7-6-10(12,19(13,14)15)20(16,17)18/h12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
InChIキー |
PWSOTTWRYVSTJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)



